Cas no 1396769-86-0 (N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)

N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide structure
1396769-86-0 structure
Product name:N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide
CAS No:1396769-86-0
MF:C21H17N3O2S
MW:375.443583250046
CID:6220636
PubChem ID:71802427

N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide
    • N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • F6404-1883
    • N-(9H-fluoren-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • VU0547284-1
    • AKOS024554139
    • 1396769-86-0
    • N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • Inchi: 1S/C21H17N3O2S/c25-19-7-8-22-21-24(19)11-15(12-27-21)20(26)23-16-5-6-18-14(10-16)9-13-3-1-2-4-17(13)18/h1-8,10,15H,9,11-12H2,(H,23,26)
    • InChI Key: XDKHPGXEMDOBSF-UHFFFAOYSA-N
    • SMILES: S1C2=NC=CC(N2CC(C(NC2C=CC3C4C=CC=CC=4CC=3C=2)=O)C1)=O

Computed Properties

  • Exact Mass: 375.10414797g/mol
  • Monoisotopic Mass: 375.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 87.1Ų

N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6404-1883-100mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
100mg
$248.0 2023-09-09
Life Chemicals
F6404-1883-20μmol
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6404-1883-2mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
2mg
$59.0 2023-09-09
Life Chemicals
F6404-1883-5μmol
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6404-1883-20mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
20mg
$99.0 2023-09-09
Life Chemicals
F6404-1883-10mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
10mg
$79.0 2023-09-09
Life Chemicals
F6404-1883-10μmol
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6404-1883-50mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
50mg
$160.0 2023-09-09
Life Chemicals
F6404-1883-30mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
30mg
$119.0 2023-09-09
Life Chemicals
F6404-1883-5mg
N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1396769-86-0
5mg
$69.0 2023-09-09

Additional information on N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide

Comprehensive Analysis of N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS 1396769-86-0): Structure, Applications, and Research Insights

The compound N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS 1396769-86-0) represents a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its intricate structure combines a fluorene moiety with a pyrimidothiazine core, creating a unique scaffold with potential applications in drug discovery and organic electronics. Researchers are particularly interested in its hydrogen-bonding capacity and π-conjugated system, which contribute to its molecular recognition properties and optoelectronic characteristics.

Recent studies highlight the growing importance of heterocyclic compounds like CAS 1396769-86-0 in addressing contemporary challenges in medicinal chemistry. The compound's multi-ring system offers exceptional versatility for structural modifications, making it valuable for developing targeted therapies and small molecule inhibitors. Its fluorenyl group provides enhanced stability and lipophilicity, crucial factors in drug design for improved bioavailability. These properties align with current trends in personalized medicine and precision drug development, where researchers seek compounds with specific molecular interactions.

The synthetic pathway for N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves sophisticated multi-step organic synthesis techniques, including cyclocondensation reactions and amide coupling strategies. Modern green chemistry approaches are being explored to optimize its production, reflecting the pharmaceutical industry's shift toward sustainable synthesis methods. Analytical characterization typically employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to confirm its structural integrity and purity.

Beyond pharmaceutical applications, CAS 1396769-86-0 shows promise in materials science due to its extended π-conjugation and electron-rich character. These features make it a candidate for organic semiconductors and photovoltaic materials, aligning with global interests in renewable energy technologies. The compound's ability to form molecular stacks through π-π interactions suggests potential for organic electronic devices, a rapidly growing field addressing the demand for flexible electronics and wearable technologies.

Quality control and structure-activity relationship studies of this compound represent active areas of research. Scientists employ computational methods including molecular docking and density functional theory (DFT) calculations to predict its interactions with biological targets and material surfaces. These approaches support the rational design of derivatives with enhanced properties, reflecting the growing integration of computational chemistry with experimental research in modern chemical sciences.

Storage and handling of N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide require standard laboratory precautions for sensitive organic compounds. Proper chemical storage conditions typically involve protection from light and moisture at controlled temperatures, following established protocols for research chemicals. These practices ensure compound stability for ongoing investigations into its diverse potential applications across scientific disciplines.

The scientific community continues to explore novel derivatives of this polycyclic system, investigating modifications that could enhance its biological activity or material properties. Current research directions include exploring its potential as a fluorescence probe or molecular sensor, applications particularly relevant to diagnostic imaging and environmental monitoring technologies. Such developments align with increasing demands for advanced analytical tools in both healthcare and industrial settings.

Patent literature reveals growing intellectual property activity surrounding pyrimidothiazine derivatives and related structures, indicating their commercial potential. The unique features of CAS 1396769-86-0 position it as a valuable chemical building block for innovative products in multiple high-tech sectors. This trend reflects broader movements in innovation-driven chemistry, where complex molecular architectures enable breakthroughs in multiple application areas.

As research progresses, N-(9H-fluoren-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide continues to demonstrate the importance of structural complexity in modern chemical design. Its study contributes valuable insights to fundamental questions about molecular recognition, intermolecular interactions, and structure-property relationships that drive innovation across scientific disciplines. The compound serves as an excellent example of how sophisticated organic synthesis can yield molecules with diverse and valuable characteristics.

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